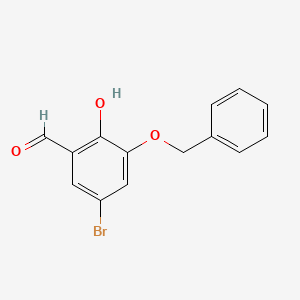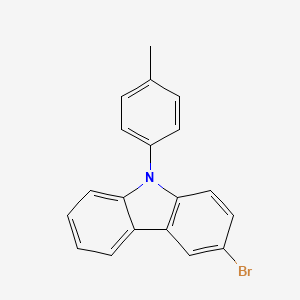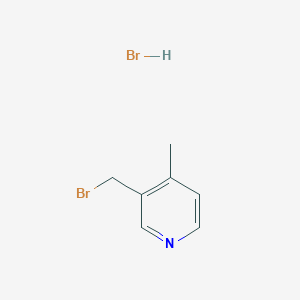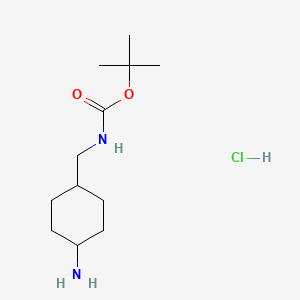
2-(Benzyloxy)-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Benzyloxy)-4-fluorobenzoic acid” is a compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . It is a natural product found in Lonicera japonica .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives has been used to synthesize transition metal complexes derived from Schiff base ligands .
Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds can be quite diverse. For instance, the Suzuki–Miyaura coupling reaction, which involves the reaction of organoboron compounds with organic halides or pseudohalides in the presence of a palladium catalyst, is a common reaction involving boronic acids . Other reactions include the benzylation of hydroxyl groups by Williamson reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., would require experimental determination.
Wissenschaftliche Forschungsanwendungen
Anaerobic Transformation in Phenol Degradation
2-(Benzyloxy)-4-fluorobenzoic acid and its analogues have been studied in the context of anaerobic transformations. For instance, the transformation of fluorophenols to fluorobenzoic acids has been observed in a phenol-degrading consortium derived from freshwater sediment. This transformation highlights the role of such compounds in environmental processes and potential applications in bioremediation (Genthner, Townsend, & Chapman, 1989).
Metabolic Fate Studies
Research has explored the metabolic fate of compounds like this compound in organisms. A study on rats using NMR spectroscopy and computational chemistry identified patterns in the metabolism of fluorobenzoic acids, which could provide insights into drug metabolism and design (Ghauri et al., 1992).
Supramolecular Liquid Crystals
Supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials synthesized with compounds like this compound have applications in advanced materials science. These materials, characterized by their smectic mesomorphism, could have potential uses in displays, sensors, and other technologies (Bhagavath et al., 2013).
Synthesis of Endogenous and Pharmaceutical Compounds
This compound and similar compounds have been used in the synthesis of benzimidazoles and other molecules with potential pharmaceutical applications. The ability to create diverse molecular structures through such syntheses has implications for drug discovery and development (Getvoldsen et al., 2004).
Microwave Spectroscopy and Molecular Studies
Studies involving microwave spectroscopy of fluorobenzoic acids, including this compound derivatives, have provided valuable data on molecular structures and behaviors. This research is crucial for understanding molecular interactions and properties in various scientific fields (Daly et al., 2015).
Environmental and Microbial Degradation
Research has also focused on the environmental and microbial degradation of fluorobenzoic acids. Understanding the pathways and mechanisms of degradation can inform environmental management and pollution control strategies (Murphy, Quirke, & Balogun, 2008).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “2-(Benzyloxy)-4-fluorobenzoic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies . Further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines have also been suggested .
Wirkmechanismus
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Similar benzylic compounds are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The bioavailability of these compounds can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Benzylic compounds are known to influence various cellular processes, including cell signaling, gene expression, and enzyme activity . These effects can lead to changes in cellular function and physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-4-fluorobenzoic acid. Factors such as temperature, light, oxygen availability, and pH can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other chemicals in the environment can influence the compound’s action through competitive or synergistic interactions .
Eigenschaften
IUPAC Name |
4-fluoro-2-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOUFTRHBIGPDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855810 |
Source


|
| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696589-03-4 |
Source


|
| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)








